molecular formula C13H16O3 B6649774 1-[4-(2-Hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid

1-[4-(2-Hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B6649774
M. Wt: 220.26 g/mol
InChI Key: XVQWSSVDNASNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid is a cyclopropane-containing carboxylic acid derivative featuring a phenyl ring substituted with a 2-hydroxypropan-2-yl group at the para-position.

Properties

IUPAC Name

1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-12(2,16)9-3-5-10(6-4-9)13(7-8-13)11(14)15/h3-6,16H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQWSSVDNASNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2(CC2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(2-Hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid (commonly referred to as a cyclopropanecarboxylic acid derivative) has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique cyclopropane structure, which contributes to its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C11H14O3
  • Molecular Weight : 194.23 g/mol
  • IUPAC Name : 1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid
  • CAS Number : [insert CAS number if available]

The biological activity of 1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid can be attributed to several mechanisms:

  • Inhibition of Ethylene Biosynthesis : Preliminary studies indicate that this compound may act as an inhibitor of 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme involved in ethylene biosynthesis in plants. Ethylene is a critical hormone that regulates various physiological processes, including fruit ripening and stress responses .
  • Anticancer Activity : Some derivatives of cyclopropanecarboxylic acids have shown promising anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation without exhibiting cytotoxicity against normal cells .
  • Structure-Activity Relationship (SAR) : The unique structure of the cyclopropane ring allows for various substitutions that can enhance biological activity. In silico studies have demonstrated that specific modifications can improve binding affinity to target enzymes, suggesting a pathway for drug design .

In Vitro Studies

In vitro studies have assessed the effects of 1-[4-(2-hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid on various cell lines:

Cell LineActivity ObservedReference
U937 (human leukemia)Inhibition of proliferation
Arabidopsis thalianaInhibition of ethylene biosynthesis

Case Studies

Recent research has focused on the synthesis and evaluation of cyclopropanecarboxylic acid derivatives:

  • A study conducted in 2023 synthesized several analogs of cyclopropanecarboxylic acids, including 1-[4-(2-hydroxypropan-2-yl)phenyl] derivatives, which were tested for their inhibitory effects on ACO enzymes. The results indicated significant binding affinities, suggesting potential use as agricultural growth regulators .

Scientific Research Applications

Overview and Chemical Properties

  • Chemical Structure : The compound features a cyclopropane ring attached to a phenyl group with a hydroxypropan-2-yl substituent.
  • Molecular Formula : C13H16O3
  • Molecular Weight : 220.26 g/mol
  • Physical Properties : It is a white crystalline powder, soluble in organic solvents and slightly soluble in water. The melting point ranges from 201 to 205 °C, and it possesses both analgesic and antipyretic properties .

Anti-inflammatory Research

Carprofen is primarily recognized for its anti-inflammatory properties. It is widely utilized as a reference standard in the development of new anti-inflammatory drugs. Researchers employ it to study the mechanisms of cyclooxygenase (COX) enzymes involved in the inflammatory response, thereby aiding the understanding of inflammatory pathways and potential therapeutic targets.

Veterinary Medicine

In veterinary practice, Carprofen is extensively used for pain management and inflammation reduction in dogs and cats. Its efficacy in treating conditions such as osteoarthritis and postoperative pain has been well-documented.

Antimicrobial Properties

Recent studies have indicated that Carprofen may possess antimicrobial properties, suggesting its potential role in developing new antibiotics. This application is particularly relevant given the rising concerns over antibiotic resistance.

Synthesis and Characterization

The synthesis of 1-[4-(2-Hydroxypropan-2-yl)phenyl]cyclopropane-1-carboxylic acid typically involves several steps:

  • Starting Material : Cyclopropane-1-carboxylic acid is reacted with 2-amino-2-methyl-1-propanol.
  • Formation of Amide : The resulting amide undergoes reduction to form an aldehyde.
  • Final Product Formation : The aldehyde is treated with phenylboronic acid to yield Carprofen.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Biological Properties

Carprofen exhibits several biological activities beyond its anti-inflammatory effects:

  • Analgesic Effects : It effectively alleviates pain through inhibition of COX enzymes.
  • Antipyretic Activity : It reduces fever by acting on the hypothalamus.
    These properties make it a valuable compound for both clinical applications in veterinary medicine and research settings focused on pain management .

Limitations and Future Directions

Despite its promising applications, Carprofen has limitations primarily related to its toxicity profile, which restricts its use to veterinary contexts. Future research directions may include:

  • Development of Safer Analogues : Investigating derivatives that maintain efficacy while improving safety profiles for potential human applications.
  • Combination Therapies : Exploring synergistic effects with other therapeutic agents in managing inflammatory diseases.
  • Cancer Research : Investigating the role of Carprofen in cancer treatment due to its anti-inflammatory properties that may influence tumor microenvironments.

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

Trifluoromethyl-Substituted Derivatives
  • 1-[4-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid (CAS 886366-13-8): Replacing the hydroxypropan-2-yl group with a trifluoromethyl (CF₃) group increases lipophilicity (logP ≈ 5.5) and electron-withdrawing effects, enhancing metabolic stability. This analog is used in medicinal chemistry for targeting LPAR1 .
  • 1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid (CAS 1274902-10-1): The addition of a fluorine atom at the ortho-position further modifies steric and electronic properties, with a molar mass of 248.17 g/mol and increased hydrogen-bond acceptor capacity .
Hydroxyphenyl Derivatives
  • 1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid (CAS 1512778-52-7): Introducing a hydroxyphenylmethyl group reduces molecular weight (192.21 g/mol) and enhances solubility.
  • 1-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid: A simpler analog with a phenolic hydroxyl group, this compound is a precursor for anti-inflammatory agents .
Halogenated Derivatives
  • 1-[4-[3,5-Bis(chlorophenyl)]-3-fluorophenyl]cyclopropane-1-carboxylic acid (JTN): Chlorine and fluorine substituents confer high halogen bonding capacity and antimicrobial activity. Molecular formula: C₁₆H₁₁Cl₂FO₂ .

Cyclopropane Ring Modifications

Cyclopentane-Based Analogs
  • 1-[4-(Propan-2-yl)phenyl]cyclopentane-1-carboxylic acid (CAS 923170-30-3): Replacing the cyclopropane with a cyclopentane ring reduces ring strain, altering conformational flexibility. Molecular weight: 232.32 g/mol .
Dicarboxylic Acid Derivatives
  • 1,1-Cyclopropane dicarboxylic acid : This compound serves as a bifunctional building block for synthesizing thiadiazole-containing analogs with antiviral properties .

Physicochemical and Pharmacokinetic Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituent Biological Activity
Target Compound C₁₃H₁₆O₃ 232.27* ~2.5 2-Hydroxypropan-2-yl Under investigation
1-[4-(Trifluoromethyl)phenyl] analog C₁₁H₉F₃O₂ 230.19 5.5 CF₃ LPAR1 antagonism
1-(2-Fluoro-4-CF₃-phenyl) analog C₁₁H₈F₄O₂ 248.17 4.8 CF₃, F Antimicrobial
Cyclopentane analog C₁₅H₂₀O₂ 232.32 3.2 Isopropyl, cyclopentane Not reported
Hydroxyphenylmethyl analog C₁₁H₁₂O₃ 192.21 1.8 4-Hydroxybenzyl Antioxidant

*Calculated based on analogous structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.